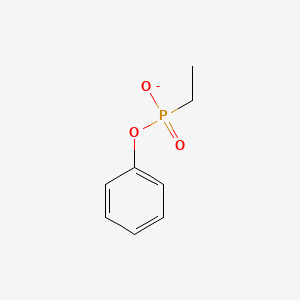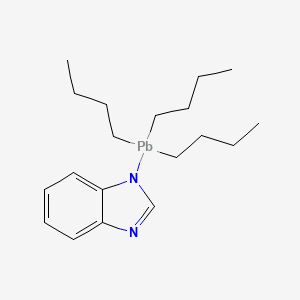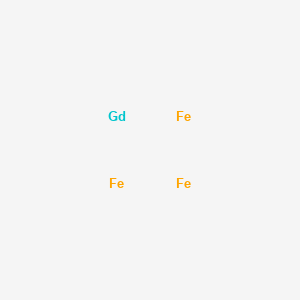
Gadolinium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium iron compounds, particularly gadolinium iron garnet (Gd₃Fe₅O₁₂), are notable for their unique magnetic properties. Gadolinium, a rare-earth element, is known for its high magnetic moment and is often used in various magnetic applications. When combined with iron, these compounds exhibit enhanced magnetic characteristics, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium iron compounds can be synthesized using various methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides. For instance, gadolinium nitrate hydrate and iron nitrate are used as precursors. The reaction typically occurs in an aqueous solution, followed by drying and calcination to form the desired compound .
Industrial Production Methods
In industrial settings, gadolinium iron compounds are often produced through solid-state reactions. This involves mixing gadolinium oxide and iron oxide powders, followed by high-temperature sintering. The process requires precise control of temperature and atmosphere to ensure the formation of the desired phase and to optimize the magnetic properties .
Chemical Reactions Analysis
Types of Reactions
Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gadolinium can react with oxygen to form gadolinium oxide, while iron can undergo oxidation to form iron oxide .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids. For instance, gadolinium reacts with dilute acids like hydrochloric acid to form gadolinium chloride and hydrogen gas . Similarly, iron can react with oxygen in the presence of moisture to form iron oxide .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, iron oxide, and various gadolinium iron oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Gadolinium iron compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique magnetic properties.
Biology: Employed in magnetic resonance imaging (MRI) as contrast agents, enhancing the quality of the images.
Industry: Utilized in the production of magnetic materials and devices, such as sensors and actuators.
Mechanism of Action
The mechanism of action of gadolinium iron compounds is primarily based on their magnetic properties. Gadolinium has seven unpaired electrons, which contribute to its high magnetic moment. When combined with iron, the resulting compounds exhibit enhanced ferromagnetic properties. These properties are exploited in various applications, such as MRI, where the compounds shorten the spin-lattice relaxation time (T1) of protons, enhancing image contrast .
Comparison with Similar Compounds
Similar Compounds
Gadolinium cobalt compounds: These compounds also exhibit strong magnetic properties but differ in their crystal structure and magnetic behavior.
Gadolinium nickel compounds: Similar to gadolinium iron compounds, but with different magnetic characteristics due to the absence of the 2:3 structure found in gadolinium iron compounds.
Uniqueness
Gadolinium iron compounds are unique due to their specific crystal structure, which contributes to their high magnetization values. The presence of the 2:3 structure in gadolinium iron compounds is essential for the development of ferromagnetism, setting them apart from other gadolinium-based compounds .
Properties
CAS No. |
12023-46-0 |
|---|---|
Molecular Formula |
Fe3Gd |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
gadolinium;iron |
InChI |
InChI=1S/3Fe.Gd |
InChI Key |
BTVLXQIJGMNSKA-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


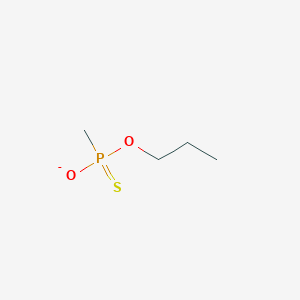

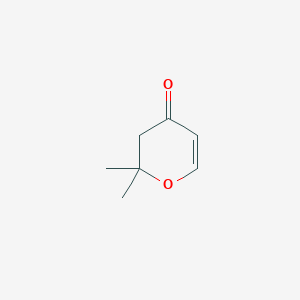
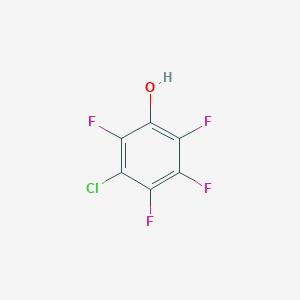
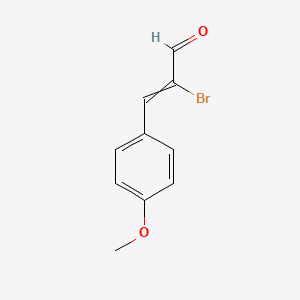

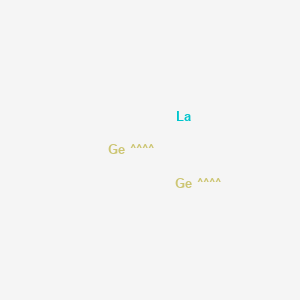
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
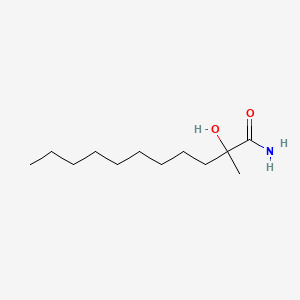
![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

